4-Propoxy-3,5-dipropylbenzamide
Description
4-Propoxy-3,5-dipropylbenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 4-position and propyl groups (-CH₂CH₂CH₃) at the 3- and 5-positions of the benzene ring. The amide functional group (-CONH₂) at the 1-position distinguishes it from ester or carboxylic acid analogs.
Properties
CAS No. |
100243-37-6 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-propoxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H2,17,18) |
InChI Key |
NRCVQALKJYLUTK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |
Other CAS No. |
100243-37-6 |
Synonyms |
3,5-Dipropyl-4-propoxybenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-Propoxy-3,5-dipropylbenzamide but differ in substituents, leading to distinct physicochemical and functional properties:
a) Methyl 4-Propoxy-3,5-dichlorobenzoate (4g)
- Structure : Propoxy group at the 4-position, chlorine atoms at 3- and 5-positions, and a methyl ester (-COOCH₃) at the 1-position.
- Key Differences :
- Chlorine substituents (electron-withdrawing) vs. propyl groups (electron-donating) influence electronic properties and reactivity.
- Ester group vs. amide group alters solubility and stability.
- Synthesis : Synthesized from 4-hydroxy-3,5-dichlorobenzoic acid using K₂CO₃ and iodopropane in DMF, yielding 78% as a yellow-brown oil .
b) 4-Propoxy-3,5-dichlorobenzoic Acid (5g)
- Structure : Propoxy and chlorine substituents at 4-, 3-, and 5-positions, with a carboxylic acid (-COOH) group.
- Key Differences :
c) N,N-Dimethyl-4-prop-2-enoxy-3,5-dipropylbenzamide
- Structure : Allyloxy (-OCH₂CH=CH₂) group at the 4-position and dimethylamide (-CON(CH₃)₂) at the 1-position.
- Dimethylamide reduces hydrogen-bonding capacity compared to the primary amide.
- Applications : Industrial use only, with restricted handling guidelines .
d) 4-Methallyloxy-3,5-dipropylbenzamide
Functional and Application Differences
- Electrophilic Reactivity :
- Biological Activity: Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) shares a benzene core but exhibits antioxidant properties due to phenolic groups, unlike the amide derivatives . The primary amide in this compound may enhance bioavailability compared to ester or dimethylamide analogs.
Physicochemical Properties
| Property | This compound (Predicted) | Methyl 4-propoxy-3,5-dichlorobenzoate | 4-Methallyloxy-3,5-dipropylbenzamide |
|---|---|---|---|
| Melting Point | ~100–120°C (estimated) | Oil (liquid at RT) | Likely solid |
| Solubility | Moderate in polar solvents | High in organic solvents | Low in water |
| Stability | Stable under inert conditions | Hydrolyzes to acid | Thermally stable |
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